

An In-depth Technical Guide to Cholesteryl 9,12-octadecadienoate: Synthesis and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cholesteryl 9,12-octadecadienoate

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Abstract

Cholesteryl 9,12-octadecadienoate, also known as cholesteryl linoleate, is a crucial cholesterol ester deeply implicated in lipid metabolism and the pathogenesis of atherosclerosis. As the primary cholesteryl ester within low-density lipoproteins (LDL), its structure and synthesis are of significant interest to researchers in cardiovascular disease, lipidology, and drug development. This technical guide provides a comprehensive overview of the synthesis and structural characteristics of **cholesteryl 9,12-octadecadienoate**, complete with detailed experimental protocols, tabulated quantitative data, and a visualization of its role in a key biological pathway.

Structure of Cholesteryl 9,12-octadecadienoate

Cholesteryl 9,12-octadecadienoate is an ester formed from the condensation of a cholesterol molecule and a linoleic acid molecule.^[1] The IUPAC name for this compound is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate.^[1]

The structure consists of the rigid, tetracyclic steroid nucleus of cholesterol attached to the flexible 18-carbon chain of linoleic acid, which contains two cis double bonds at the 9th and

12th positions. This combination of a rigid sterol and an unsaturated fatty acid chain imparts unique physicochemical properties to the molecule, influencing its packing in lipid bilayers and its role in lipoprotein structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **cholesteryl 9,12-octadecadienoate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C45H76O2	[1]
Molecular Weight	649.1 g/mol	[1]
Exact Mass	648.58453166 Da	[1]
CAS Number	604-33-1	[1]
IUPAC Name	[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate	[1]
Synonyms	Cholesteryl linoleate, Cholesterol Linoleate, 18:2 Cholesteryl ester, CE(18:2)	[1]

Spectroscopic Data

The structural elucidation of **cholesteryl 9,12-octadecadienoate** is heavily reliant on spectroscopic techniques. Key data from mass spectrometry, ¹H NMR, and IR spectroscopy are summarized below.

Table 2: Mass Spectrometry Data for **Cholesteryl 9,12-octadecadienoate**[1]

Parameter	Value
Instrument	Agilent 6560 QTOF
Ionization	ESI
Mode	Positive
Precursor Adduct	[M+Na] ⁺
Precursor m/z	671.5738
Collision Energy	10 eV & 40 eV
Fragmentation Peaks (m/z)	10 eV: 671.5735, 303.2304, 304.2324, 71.0839, 117.066740 eV: 109.1034, 123.1155, 271.241, 147.1136, 119.0832

Table 3: ¹H NMR Spectral Data for **Cholesteryl 9,12-octadecadienoate**[\[2\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
5.30 - 5.40	m	Olefinic protons of cholesterol and linoleate
4.60	m	H-3 of cholesterol
2.77	t	C-11 methylene protons of linoleate (between double bonds)
2.28	t	C-2 methylene protons of linoleate (adjacent to carbonyl)
0.68 - 2.05	m	Other cholesterol and linoleate protons

Table 4: IR Spectral Data for **Cholesteryl 9,12-octadecadienoate**[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010	Weak	=C-H stretch (alkene)
~2935, ~2868	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465, ~1378	Medium	C-H bend (alkane)
~1175	Strong	C-O stretch (ester)

Synthesis of Cholesteryl 9,12-octadecadienoate

The synthesis of **cholesteryl 9,12-octadecadienoate** can be achieved through several methods, including enzymatic and chemical approaches.

Enzymatic Synthesis

A biotechnological approach involves the use of modified cholesterol esterase in an organic solvent to catalyze the esterification of cholesterol with linoleic acid.^[4]

Experimental Protocol: Enzymatic Synthesis^[4]

- **Enzyme Modification:** Modify cholesterol esterase with polyethylene glycol to enhance its solubility in hydrophobic organic solvents like benzene or toluene.
- **Reaction Mixture:** Dissolve the polyethylene glycol-modified cholesterol esterase in the chosen organic solvent.
- **Substrate Addition:** Add cholesterol and linoleic acid to the reaction mixture. Optimal concentrations are typically above 20 mM for both substrates.
- **Reaction Conditions:** Maintain the reaction at a suitable temperature (e.g., 37°C) with continuous stirring.
- **Monitoring:** Monitor the progress of the reaction over time by analyzing aliquots using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- **Purification:** Upon completion, purify the cholesteryl linoleate from the reaction mixture using column chromatography.

The enzymatic synthesis follows Michaelis-Menten kinetics, with apparent K_m values of 3.7 mM for cholesterol and 7.6 mM for linoleic acid.[4] The specific activity of the esterification can reach 200-250 nmol/min/mg of protein.[4]

Chemical Synthesis: Cross-Coupling Method

A novel chemical synthesis involves a palladium-catalyzed cross-coupling reaction between cholesterol and an aroyl chloride.[5] While the reference describes the use of aroyl chlorides, a similar principle can be applied using linoleoyl chloride.

Experimental Protocol: Cross-Coupling Synthesis[5]

- **Reactant Preparation:** In a clean vial, combine cholesterol (0.5 mmol, 194.0 mg) and sodium tert-butoxide (1.0 mmol, 100 mg).
- **Acyl Chloride Addition:** Add linoleoyl chloride (1.0 mmol).
- **Catalyst and Solvent:** Add the palladium catalyst, such as $\text{PdCl}_2(\text{d}^t\text{bpf})$ complex, and 1,4-dioxane as the solvent.
- **Microwave Irradiation:** Heat the reaction mixture in a microwave reactor at 100°C for 2 hours.
- **Work-up and Purification:** After the reaction, perform an appropriate work-up, which may include extraction and washing, followed by purification of the cholesteryl linoleate product by column chromatography.

Chemical Synthesis: Organocatalyzed Esterification

An efficient and less toxic method utilizes a triphenylphosphine-sulfur trioxide adduct as an organocatalyst for the esterification of cholesterol with fatty acids.[6]

Experimental Protocol: Organocatalyzed Esterification[6]

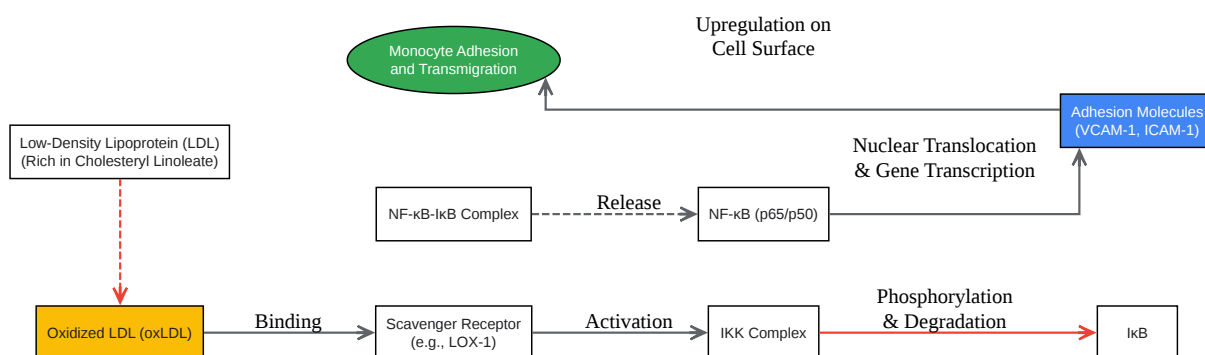
- **Reaction Setup:** In a suitable reaction vessel, dissolve equimolar amounts of cholesterol and linoleic acid in toluene.

- **Catalyst Addition:** Add the triphenylphosphine-sulfur trioxide adduct to the solution.
- **Reaction Conditions:** Heat the reaction mixture at 110°C.
- **Monitoring and Purification:** Monitor the reaction progress by TLC. Once the reaction is complete, the cholesteryl linoleate can be isolated and purified using standard techniques like column chromatography.

Biological Significance and Signaling Pathway

Cholesteryl linoleate is the most abundant cholesteryl ester in human LDL and atherosclerotic plaques.^[7] Its oxidation plays a critical role in the initiation and progression of atherosclerosis. Oxidized LDL (oxLDL), rich in oxidized cholesteryl linoleate, is a key driver of inflammation and foam cell formation in the arterial wall.^{[8][9]}

One of the key signaling pathways activated by oxLDL in endothelial cells is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the expression of adhesion molecules that recruit monocytes to the vessel wall, a crucial early step in atherosclerosis.^[10]



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Caption: oxLDL-mediated activation of endothelial NF- κ B signaling.

Conclusion

Cholesteryl 9,12-octadecadienoate is a molecule of immense biological and chemical interest. Its synthesis, whether through enzymatic or chemical routes, offers diverse avenues for obtaining this compound for research purposes. A thorough understanding of its structure and its role in pathological signaling pathways, such as atherosclerosis, is critical for the development of novel therapeutic strategies targeting cardiovascular diseases. The data and protocols presented in this guide offer a valuable resource for professionals engaged in this field of research.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Cholesteryl 9,12-octadecadienoate: Synthesis and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551358#cholesteryl-9-12-octadecadienoate-synthesis-and-structure]

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